4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine
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Overview
Description
4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine is an organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a methylthio group and a p-tolyl group attached to the benzothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiol or a methylthiolating agent.
Attachment of p-Tolyl Group: The p-tolyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using a p-tolyl halide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, sulfonic acids, halogenated compounds
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and as a probe for studying biological processes.
Medicine: It is being investigated for its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurodegenerative diseases.
Industry: It can be used as a corrosion inhibitor for metals and as a component in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine depends on its specific application:
Anticancer Activity: It may inhibit the proliferation of cancer cells by interfering with specific signaling pathways or by inducing apoptosis.
Antimicrobial Activity: It may disrupt the cell membrane or inhibit essential enzymes in microorganisms.
Neuroprotective Activity: It may modulate neurotransmitter levels or protect neurons from oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)benzo[d]thiazol-2-amine
- 6-(p-tolyl)benzo[d]thiazol-2-amine
- 6-(4-methoxyphenyl)benzo[d]thiazol-2-amine
Uniqueness
4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine is unique due to the presence of both a methylthio group and a p-tolyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its effectiveness in certain applications compared to similar compounds.
Properties
IUPAC Name |
N-(4-methylphenyl)-4-methylsulfanyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S2/c1-10-6-8-11(9-7-10)16-15-17-14-12(18-2)4-3-5-13(14)19-15/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMGWSXSAADGIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=C(S2)C=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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